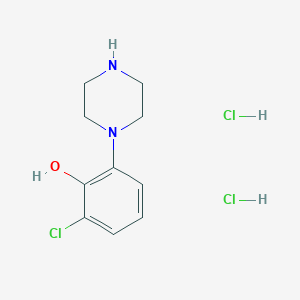

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride

Description

2-Chloro-6-piperazin-1-ylphenol dihydrochloride is a synthetic organic compound featuring a phenol core substituted with a chlorine atom at the 2-position and a piperazine moiety at the 6-position, stabilized as a dihydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in aqueous media due to the hydrochloride counterions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylphenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIPQIIFMFGEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride typically involves the reaction of 2-chlorophenol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenol compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-piperazin-1-ylphenol; dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo oxidation and substitution reactions makes it valuable for developing new chemical entities.

Biology

The compound is studied for its biological activities , including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains, it shows promise as an antimicrobial agent. In vitro studies have demonstrated substantial antibacterial activity, particularly against Gram-positive bacteria .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells. A study on glioma cells revealed that treatment with this compound significantly reduced cell viability by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins .

- Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in neuropharmacology.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity to produce desired biological effects.

Anticancer Activity Case Study

A study focused on glioma cells demonstrated that treatment with 2-Chloro-6-piperazin-1-ylphenol; dihydrochloride led to increased activation of Bax (a pro-apoptotic factor) and decreased levels of Bcl-2 (an anti-apoptotic protein). Flow cytometry analysis confirmed that the compound effectively induced apoptosis in these cancer cells, highlighting its potential as an anti-glioma agent .

Antimicrobial Effects Case Study

Another investigation assessed the compound's antibacterial properties against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, with determined minimum inhibitory concentration (MIC) values suggesting its potential as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and molecular differences between 2-chloro-6-piperazin-1-ylphenol dihydrochloride and related compounds:

*Calculated based on standard atomic weights.

Key Observations:

- Core Structure Influence: The phenol core in the target compound distinguishes it from pyridine (), pyrimidine (), and quinazoline () analogs.

- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than freebase or monohydrochloride forms (e.g., ).

Pharmacological and Functional Comparisons

While pharmacological data for 2-chloro-6-piperazin-1-ylphenol dihydrochloride are absent, insights can be drawn from structurally related compounds:

Anticonvulsant Activity: Quinazoline derivatives (e.g., 4-chloro-2-(4-piperazin-1-yl)quinazolines) demonstrated anticonvulsant activity in preclinical models, attributed to interactions with GABAergic or voltage-gated ion channels . The target compound’s piperazine moiety may similarly modulate CNS targets, though its phenol core could alter pharmacokinetics (e.g., metabolism or blood-brain barrier penetration).

Analgesic and Anti-inflammatory Activity: Pyridazine derivatives like 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine () showed analgesic-anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition or cytokine modulation. The hydroxyl group in the target compound may enhance binding to inflammatory targets (e.g., COX-2) compared to non-phenolic analogs.

Antimicrobial Potential: Piperazine-containing compounds (e.g., clindamycin hydrochloride in ) are widely used in antimicrobial therapies. The target compound’s chloro and piperazinyl groups may confer bacteriostatic activity, though this requires experimental validation.

Biological Activity

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. Its molecular formula is C10H13ClN2O·2HCl, and it is a derivative of piperazine, known for its diverse biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride primarily involves its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction leads to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells, showing promise as a therapeutic agent in oncology.

- Neuropharmacological Effects : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in neuropharmacology.

Anticancer Activity

A study explored the effects of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride on glioma cells. The compound was found to significantly reduce cell viability by inducing apoptosis through the activation of pro-apoptotic factors such as Bax and inhibition of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis revealed an increase in Bax activation post-treatment, highlighting the compound's potential as an anti-glioma agent .

Antimicrobial Effects

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis

To further understand the uniqueness of 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride, a comparative analysis with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-6-piperazin-1-ylphenol | High | Moderate | Enzyme inhibition and receptor modulation |

| 2-Chloro-4-piperazin-1-ylphenol | Moderate | Low | Receptor modulation |

| 2-Chloro-5-piperazin-1-ylphenol | Low | High | Enzyme inhibition |

This table illustrates that while 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride has potent antimicrobial properties, it also shows moderate anticancer activity compared to its analogs.

Q & A

Q. What experimental controls are critical when studying the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.